Pelitinib -

Pelitinib

Catalog Number: EVT-8938614
CAS Number:
Molecular Formula: C24H23ClFN5O2
Molecular Weight: 467.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Pelitinib is classified as a tyrosine kinase inhibitor, specifically targeting the EGFR pathway. It has been studied extensively for its potential therapeutic applications in various cancers, including hepatocellular carcinoma and non-small cell lung cancer. The compound's development stems from the need for effective treatments that can overcome resistance mechanisms commonly associated with conventional therapies.

Synthesis Analysis

The synthesis of pelitinib involves several critical steps that utilize readily available raw materials, making the process both economical and suitable for industrial production.

Methods and Technical Details

  1. Condensation Reaction: The synthesis begins with a condensation reaction between 6-[(E)-4-(dimethylamino)-2-butene acylamino]-7-ethoxy-4-amino-3-quinoline formonitrile and 3-chlorine-4-fluorobenzaldehyde. This step is crucial for forming the core structure of pelitinib.
  2. Reduction Reaction: Following condensation, a reduction reaction is performed using sodium borohydride, which facilitates the formation of the final product by reducing certain functional groups within the intermediate compounds.
  3. Crystallization: The crude product undergoes cooling crystallization followed by recrystallization from dehydrated alcohol to obtain pure pelitinib as an off-white solid with an 81.4% yield .
Molecular Structure Analysis

The molecular structure of pelitinib can be described in terms of its core components and functional groups.

Structure and Data

  • Molecular Formula: C19H22ClF2N3O
  • Molecular Weight: 373.85 g/mol
  • Structural Features: Pelitinib features a quinoline scaffold, which is pivotal for its biological activity, along with various substituents including a dimethylamino group and halogens that enhance its binding affinity to the EGFR.

The structural integrity and specific arrangement of atoms are essential for the compound's interaction with its target receptor, influencing both potency and selectivity.

Chemical Reactions Analysis

Pelitinib undergoes several chemical reactions during its synthesis that are critical to forming its active structure.

Reactions and Technical Details

  1. Formation of Quinoline Derivatives: The initial reaction involves the formation of quinoline derivatives through classical condensation methods, which are known for their stability under varying conditions.
  2. Chlorination Reaction: The introduction of chlorine into the 4-position of the quinoline ring is achieved through chlorination using phosphorus oxychloride, although this step poses environmental concerns due to toxicity .
  3. Cyclization: A cyclization reaction occurs under reflux conditions, which is necessary for establishing the final cyclic structure integral to pelitinib's activity.
Mechanism of Action

Pelitinib exerts its pharmacological effects primarily through inhibition of the EGFR signaling pathway.

Process and Data

  1. Inhibition of Tyrosine Kinase Activity: By binding irreversibly to the EGFR, pelitinib prevents autophosphorylation and subsequent activation of downstream signaling pathways involved in cell proliferation and survival.
  2. Induction of Apoptosis: Studies have shown that treatment with pelitinib leads to increased apoptosis in cancer cells by modulating various signaling cascades including mitogen-activated protein kinases (MAPK) and Akt pathways .
  3. Regulation of Epithelial-Mesenchymal Transition: Pelitinib has been observed to inhibit migration and invasion in cancer cells by promoting degradation of transcription factors such as Twist1, thereby impa
Molecular Pharmacology and Target Engagement

Epidermal Growth Factor Receptor Kinase Inhibition: Irreversible Binding Mechanisms and Structural Determinants

Pelitinib ((2E)-N-(4-((3-chloro-4-fluorophenyl)amino)-3-cyano-7-ethoxy-6-quinolinyl)-4-(dimethylamino)-2-butenamide) is an irreversible inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. Its mechanism hinges on the formation of a covalent adduct with Cysteine 773 (Cys773) within the ATP-binding pocket of the EGFR kinase domain. This interaction is facilitated by the electrophilic acrylamide moiety of Pelitinib, which undergoes Michael addition with the thiol group of Cys773 [1] [4] [10]. This covalent modification fundamentally distinguishes Pelitinib from reversible first-generation EGFR inhibitors like gefitinib or erlotinib, as it confers prolonged suppression of kinase activity, persisting even after drug clearance. The sustained inhibition occurs because de novo protein synthesis is required to restore EGFR signaling [1] [6].

Structural analyses of the EGFR kinase domain reveal that the covalent binding is contingent upon Pelitinib first forming specific non-covalent interactions within the adenine-binding pocket. The 3-cyanoquinoline core of Pelitinib occupies the hinge region, forming critical hydrogen bonds with residues such as Met793. The 3-chloro-4-fluorophenylanilino substituent extends into a hydrophobic pocket near the gatekeeper residue (Thr790), enhancing binding affinity. Crucially, the acrylamide side chain is optimally positioned to react with Cys773, located at the periphery of the ATP-binding site in the N-lobe of the kinase domain [4] [7] [8]. Mutational studies confirm that substituting Cys773 with serine abolishes Pelitinib's irreversible inhibition, underscoring the essentiality of this residue [4]. The kinase domain of EGFR normally adopts an autoinhibited, inactive conformation characterized by an outward displacement of the αC-helix, which disrupts the catalytically essential salt bridge between Lys721 and Glu738. Pelitinib binding stabilizes a specific conformation that likely resembles the inactive state, preventing the transition to the active αC-helix "in" conformation required for catalysis [4] [8].

Table 1: Structural Determinants of Pelitinib Binding to EGFR

Structural ElementRole in Pelitinib BindingConsequence of Interaction
Cysteine 773 (Cys773)Nucleophile for Michael addition with Pelitinib's acrylamide groupCovalent, irreversible complex formation; prolonged inhibition
Hinge Region (e.g., Met793)Hydrogen bonding with 3-cyanoquinoline coreInitial high-affinity docking and correct positioning of the inhibitor
Hydrophobic Pocket (near Thr790)Accommodates 3-chloro-4-fluorophenylanilino groupEnhanced binding affinity and selectivity
αC-HelixBinding stabilizes inactive conformation (αC-helix "out")Prevents formation of active kinase conformation and salt bridge (Lys721-Glu738)

The biochemical potency of Pelitinib is reflected in its low half-maximal inhibitory concentration (IC₅₀) of 38.5 nM against purified recombinant human EGFR kinase domain [10]. In cellular contexts, Pelitinib effectively inhibits Epidermal Growth Factor-stimulated EGFR autophosphorylation in human A431 epidermoid carcinoma cells with an IC₅₀ of 39 nM, confirming its cellular target engagement [3] [10].

Selectivity Profiling Across ErbB/Human Epidermal Growth Factor Receptor Kinase Family Members

While Pelitinib was primarily designed as an EGFR (Human Epidermal Growth Factor Receptor 1) inhibitor, its interactions with other members of the ErbB/Human Epidermal Growth Factor Receptor family are significant and exhibit a distinct selectivity profile. Biochemical kinase assays demonstrate that Pelitinib possesses substantially higher inhibitory potency against EGFR (IC₅₀ = 38.5 nM) compared to Human Epidermal Growth Factor Receptor 2 (IC₅₀ = 1.255 µM) [1] [10]. This >30-fold selectivity ratio stems largely from structural variations within the kinase domains of these closely related receptors. Crucially, Human Epidermal Growth Factor Receptor 2 lacks a conserved cysteine residue equivalent to Cys773 in EGFR. The corresponding residue in Human Epidermal Growth Factor Receptor 2 is typically leucine or another hydrophobic amino acid, preventing the formation of the covalent adduct that underpins Pelitinib's sustained inhibition of EGFR [6] [8].

Pelitinib also exhibits weak activity against Human Epidermal Growth Factor Receptor 4 (ErbB4) and negligible activity against the pseudokinase domain of Human Epidermal Growth Factor Receptor 3 (ErbB3) due to inherent differences in their ATP-binding pockets and catalytic residues [1] [8]. Beyond the ErbB family, Pelitinib shows modest inhibition of Src (IC₅₀ = 282 nM) and Mitogen-Activated Protein Kinase Kinase/Extracellular Signal-Regulated Kinase (MEK/Extracellular Signal-Regulated Kinase) signaling (IC₅₀ = 800 nM), but significantly higher IC₅₀ values (>20 µM) for kinases like Cyclin-Dependent Kinase 4 or c-Met, indicating reasonable selectivity among diverse kinase families [10]. This selectivity profile is pharmacologically relevant, as many tumors driven by EGFR amplification or activating mutations (e.g., non-small cell lung cancer with exon 19 deletions) may co-express other ErbB members. Pelitinib's relative specificity minimizes off-target effects on Human Epidermal Growth Factor Receptor 2 signaling, which is critical in cancers where Human Epidermal Growth Factor Receptor 2 is not the primary driver [1] [6].

Table 2: Pelitinib Selectivity Profile Across Kinases

Kinase TargetPelitinib IC₅₀Structural Basis for Selectivity
Epidermal Growth Factor Receptor (EGFR)38.5 nMCovalent binding to Cys773; optimal fit in hydrophobic pocket
Human Epidermal Growth Factor Receptor 2 (HER2)1.255 µMNo equivalent cysteine; different ATP-binding pocket topology
Src282 nMNon-covalent ATP-competitive binding; structural similarity in hydrophobic regions
MEK/Extracellular Signal-Regulated Kinase800 nMDownstream effector; indirect or weak direct interaction
Raf3.353 µMWeak affinity; different ATP-binding site architecture
Cyclin-Dependent Kinase 4>20 µMLack of key structural determinants for binding

Importantly, second-generation irreversible inhibitors like afatinib and neratinib were engineered to target both EGFR and Human Epidermal Growth Factor Receptor 2 by incorporating reactive groups capable of binding cysteines present in both kinases (e.g., Cys805 in Human Epidermal Growth Factor Receptor 2). Pelitinib's chemical scaffold, featuring the 3-cyanoquinoline core and a specific anilino substituent, contributes to its preferential engagement with EGFR's unique binding pocket over Human Epidermal Growth Factor Receptor 2 [6] [8]. Crystallographic comparisons of EGFR and Human Epidermal Growth Factor Receptor 2 kinase domains highlight differences in the back pocket and hinge region that likely account for Pelitinib's reduced affinity for Human Epidermal Growth Factor Receptor 2 [8].

Allosteric Modulation of Downstream Signaling Cascades (Mitogen-Activated Protein Kinase/Extracellular Signal-Regulated Kinase, Phosphatidylinositol 3-Kinase-Protein Kinase B-Mechanistic Target of Rapamycin)

Pelitinib's primary action as an Epidermal Growth Factor Receptor kinase inhibitor initiates profound modulation of key downstream signaling pathways essential for cancer cell proliferation, survival, and metastasis. By covalently inactivating Epidermal Growth Factor Receptor at the cell membrane, Pelitinib prevents the phosphorylation and activation of two major effector cascades: the Mitogen-Activated Protein Kinase/Extracellular Signal-Regulated Kinase pathway and the Phosphatidylinositol 3-Kinase-Protein Kinase B-Mechanistic Target of Rapamycin pathway [3] [9].

Inhibition of Epidermal Growth Factor Receptor by Pelitinib directly attenuates the activation of Ras, the small GTPase upstream of the Raf-MEK-Extracellular Signal-Regulated Kinase axis. Consequently, Pelitinib treatment leads to dose-dependent reductions in phosphorylated Extracellular Signal-Regulated Kinase 1/2 in Epidermal Growth Factor-stimulated normal human epidermal keratinocytes and Epidermal Growth Factor Receptor-overexpressing tumor cell lines (e.g., A431), with IC₅₀ values consistently below 100 nM [3] [10]. Similarly, Pelitinib disrupts Phosphatidylinositol 3-Kinase activation by Epidermal Growth Factor Receptor, preventing the recruitment of Phosphatidylinositol 3-Kinase to the plasma membrane and its subsequent production of phosphatidylinositol (3,4,5)-trisphosphate. This reduces the phosphorylation and activation of Protein Kinase B at Ser473. Studies in hepatocellular carcinoma cell lines (Huh7, Hep3B, SNU449) demonstrate that Pelitinib significantly suppresses Protein Kinase B phosphorylation in a dose-dependent manner [3] [9]. This dual inhibition cripples critical survival and growth signals, contributing to Pelitinib's antiproliferative effects, evidenced by IC₅₀ values of 61 nM in normal human epidermal keratinocytes and 90 nM in sensitive tumor cells like UCH1 [10].

Beyond canonical pathway inhibition, Pelitinib exerts significant allosteric effects on transcription factors regulating epithelial-mesenchymal transition. In hepatocellular carcinoma models, Pelitinib treatment (at concentrations ≥ 0.5 µM) potently induces the proteasomal degradation of Twist1, a basic helix-loop-helix transcription factor and master regulator of epithelial-mesenchymal transition [3]. This effect is mechanistically linked to Pelitinib's blockade of Mitogen-Activated Protein Kinase and Protein Kinase B signaling, both of which stabilize Twist1 protein levels. Twist1 degradation triggers a mesenchymal-to-epithelial reversion, characterized by increased E-cadherin (epithelial marker) expression and decreased N-cadherin (mesenchymal marker) and matrix metalloproteinase 9 levels. Consequently, Pelitinib treatment effectively inhibits hepatocellular carcinoma cell migration and invasion in wound healing, transwell, and multicellular spheroid invasion assays [3].

Table 3: Pelitinib Modulation of Downstream Signaling Pathways and Functional Consequences

Downstream Pathway/EffectorEffect of PelitinibFunctional Consequence in Cancer Cells
Ras-Raf-MEK-Extracellular Signal-Regulated Kinase CascadeDecreased phosphorylation of MEK and Extracellular Signal-Regulated Kinase 1/2Reduced proliferation; cell cycle arrest
Phosphatidylinositol 3-Kinase-Protein Kinase B-Mechanistic Target of Rapamycin PathwayDecreased phosphorylation of Protein Kinase B (Ser473) and mechanistic target of rapamycin effectorsSuppression of survival signals; increased apoptosis susceptibility
Twist1 Transcription FactorInduction of proteasomal degradation via Mitogen-Activated Protein Kinase/Protein Kinase B inhibitionMesenchymal-to-epithelial transition; suppression of invasion and metastasis
E-cadherin/N-cadherin ExpressionUpregulation of E-cadherin; downregulation of N-cadherinEnhanced cell-cell adhesion; reduced motility
Matrix Metalloproteinase 2/9 ActivitySignificant inhibition of matrix metalloproteinase gelatinase activityImpaired extracellular matrix degradation and invasion

Furthermore, Pelitinib influences Signal Transducer and Activator of Transcription 3 signaling, another pathway frequently hyperactivated in Epidermal Growth Factor Receptor-driven cancers. Pelitinib inhibits Epidermal Growth Factor-induced Signal Transducer and Activator of Transcription 3 phosphorylation (Tyr705) in A431 cells and normal human epidermal keratinocytes with an IC₅₀ of ~30-70 nM [10]. Signal Transducer and Activator of Transcription 3 is a transcription factor promoting cell survival and proliferation; its inhibition contributes to Pelitinib's overall antitumor efficacy. Crucially, Pelitinib's effects on these diverse pathways are interconnected. For example, Protein Kinase B can phosphorylate and inactivate Raf, creating cross-talk between the Mitogen-Activated Protein Kinase/Extracellular Signal-Regulated Kinase and Phosphatidylinositol 3-Kinase-Protein Kinase B axes. Pelitinib's action at the apex (Epidermal Growth Factor Receptor) disrupts this intricate signaling network more comprehensively than inhibitors targeting single downstream components [3] [9]. The ability to suppress both Extracellular Signal-Regulated Kinase and Protein Kinase B activation, coupled with the unique induction of Twist1 degradation, positions Pelitinib as a modulator of both proliferative and metastatic pathways in epithelial cancers.

Properties

Product Name

Pelitinib

IUPAC Name

N-[4-(3-chloro-4-fluoroanilino)-3-cyano-7-ethoxyquinolin-6-yl]-4-(dimethylamino)but-2-enamide

Molecular Formula

C24H23ClFN5O2

Molecular Weight

467.9 g/mol

InChI

InChI=1S/C24H23ClFN5O2/c1-4-33-22-12-20-17(11-21(22)30-23(32)6-5-9-31(2)3)24(15(13-27)14-28-20)29-16-7-8-19(26)18(25)10-16/h5-8,10-12,14H,4,9H2,1-3H3,(H,28,29)(H,30,32)

InChI Key

WVUNYSQLFKLYNI-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C2C(=C1)N=CC(=C2NC3=CC(=C(C=C3)F)Cl)C#N)NC(=O)C=CCN(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.